

# 4-Penten-2-OL CAS registry number and molecular formula

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## Compound of Interest

Compound Name: 4-Penten-2-OL

Cat. No.: B1585244

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## An In-depth Technical Guide to 4-Penten-2-ol

This technical guide provides a comprehensive overview of **4-Penten-2-ol**, a valuable chemical intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, physical properties, and synthesis.

## Chemical Identity and Molecular Structure

**4-Penten-2-ol**, also known as allyl methyl carbinol, is an unsaturated alcohol. Its structure consists of a five-carbon chain with a double bond between the fourth and fifth carbon atoms and a hydroxyl group on the second carbon. The presence of a chiral center at the second carbon atom means that **4-Penten-2-ol** can exist as two different stereoisomers.

- Molecular Formula:  $C_5H_{10}O$  [1][2][3]
- CAS Registry Number: 625-31-0 (for the racemic mixture) [1][2]
- IUPAC Name: pent-4-en-2-ol [2]

The specific enantiomers have their own unique CAS Registry Numbers:

- (R)-(-)-**4-Penten-2-ol**: 64584-92-5 [4]
- (S)-(+)-**4-Penten-2-ol**: 55563-79-6 [5]

## Physicochemical Properties

A summary of the key quantitative data for **4-Penten-2-ol** is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.

Property	Value	References
Molecular Weight	86.13 g/mol	[1][2]
Appearance	Clear colorless liquid	[2]
Boiling Point	115-116 °C	[6]
Density	0.837 g/mL at 25 °C	[6]
Refractive Index	1.424 at 20 °C	
Flash Point	30.00 °C (86.00 °F)	[7]
Water Solubility	4.526 mg/L at 25°C	[4]

## Experimental Protocols

The synthesis of specific enantiomers of **4-Penten-2-ol** is of significant interest in asymmetric synthesis. Below is a detailed experimental protocol for the synthesis of (R)-(-)-**4-Penten-2-ol**.

### Synthesis of (R)-(-)-4-Penten-2-ol[10]

Objective: To synthesize (R)-(-)-**4-Penten-2-ol** from acetaldehyde and (-)-Ipc<sub>2</sub>B(allyl)borane.

Materials:

- (-)-Ipc<sub>2</sub>B(allyl)borane (150 mmol)
- Acetaldehyde (6 g, 136.4 mmol)
- Dry diethyl ether (Et<sub>2</sub>O) (220 mL)
- 3 M Sodium hydroxide (NaOH) (111 mL, 330 mmol)

- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) (45 mL)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Brine solution

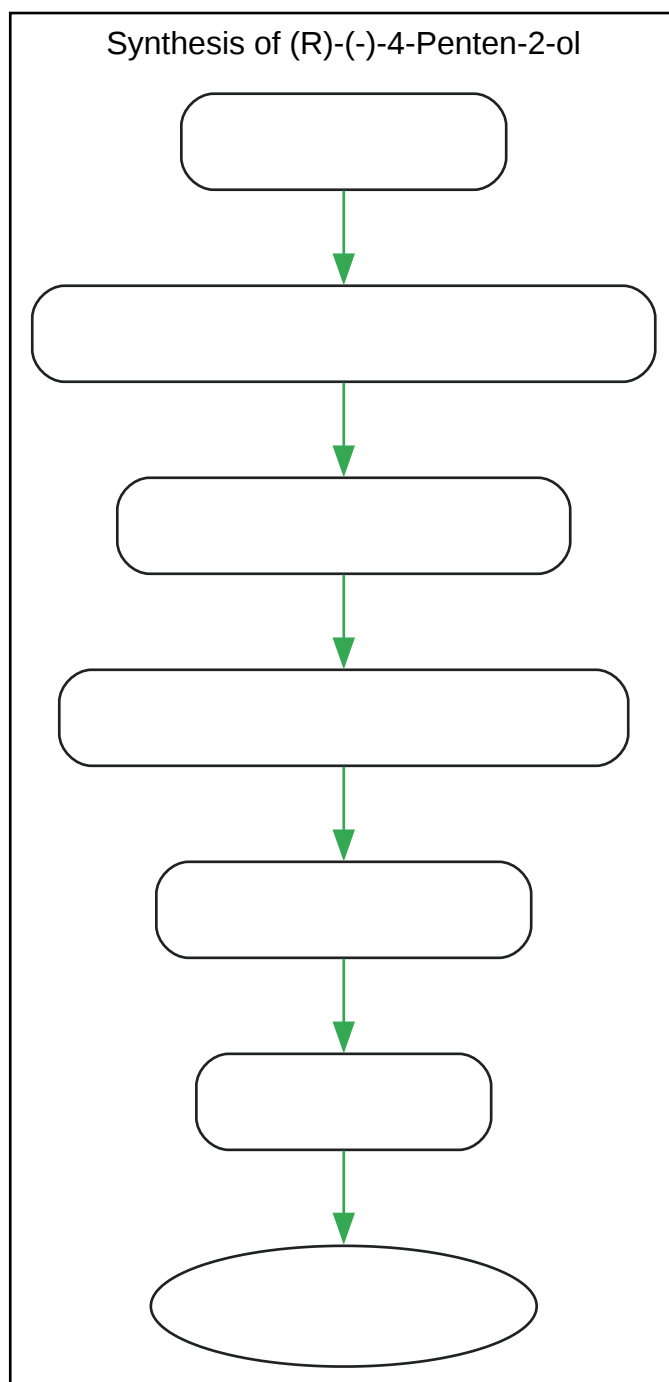
#### Procedure:

- A solution of (-)-Ipc<sub>2</sub>B(allyl)borane (150 mmol) in dry Et<sub>2</sub>O (200 mL) is stirred and cooled to -78 °C.
- A solution of acetaldehyde (6 g, 136.4 mmol) in dry Et<sub>2</sub>O (20 mL) is added to the reaction mixture.
- The mixture is stirred at -78 °C for 1 hour.
- 3 M NaOH (111 mL, 330 mmol) and 30% H<sub>2</sub>O<sub>2</sub> (45 mL) are subsequently added.
- The reaction mixture is then stirred at 25 °C for an additional 2 hours.
- The organic layer is separated, and the aqueous layer is extracted with Et<sub>2</sub>O.
- The combined organic layers are washed with brine and dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- The solvent is removed, and the residue is distilled (boiling point 115 °C) to yield (R)-(-)-**4-penten-2-ol** as a colorless liquid.

Expected Yield: 77%<sup>[8]</sup>

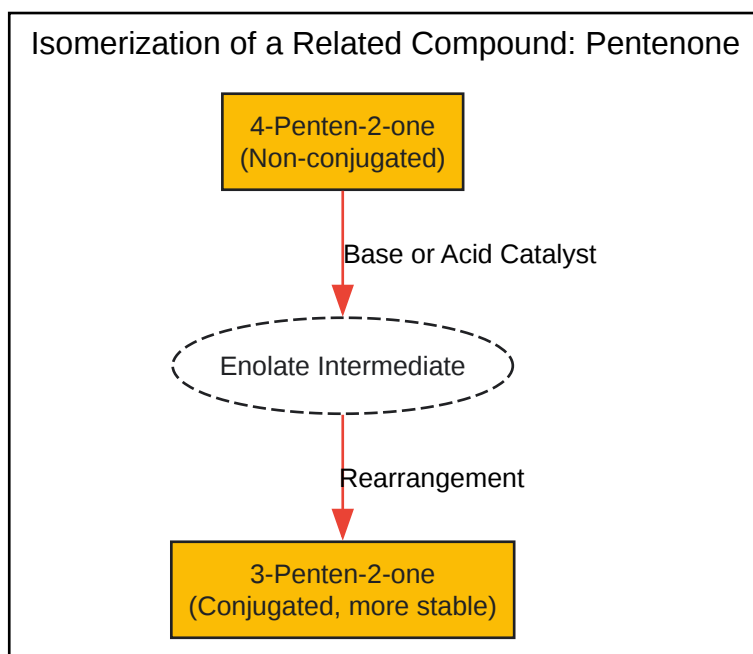
## Visualizations

The following diagrams illustrate key processes related to **4-Penten-2-ol** and similar molecules, providing a visual representation of experimental and logical workflows.



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Synthesis workflow for (R)-(-)-**4-Penten-2-ol**.



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Isomerization of 4-penten-2-one to 3-penten-2-one.

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